molecular formula C16H13NO2 B2683063 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine CAS No. 306280-48-8

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine

Cat. No.: B2683063
CAS No.: 306280-48-8
M. Wt: 251.285
InChI Key: GWUQMLFRISKKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Indolizine Research

Indolizine, first synthesized in 1890 by Angeli, initially remained overshadowed by its isomer indole due to the latter’s prominence in alkaloid chemistry. The foundational work of Scholtz in 1912 established α-picoline and acetic anhydride as key reactants for indolizine synthesis, while Chichibabin’s 1927 development of pyridinium halide cyclization marked the first general synthetic approach. These early methods laid the groundwork for understanding indolizine’s aromatic 10π-electron system, characterized by delocalized electron density across its fused pyrrole-pyridine rings.

The late 20th century witnessed paradigm shifts with Basavaiah’s application of Baylis-Hillman chemistry (2000s) enabling one-pot indolizine synthesis, followed by Barluenga’s groundbreaking Cu(I)-catalyzed [3+2] cyclization in 2010. These advancements addressed previous limitations in regioselectivity and substrate scope, particularly for electron-deficient systems. Contemporary research (2016–2024) has focused on π-expanded derivatives and catalytic asymmetric syntheses, with over 110 publications since 2016 detailing novel methodologies.

Position of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine in Heterocyclic Chemistry

This hybrid compound exemplifies the strategic combination of two distinct heterocyclic systems:

  • Indolizine core : Provides aromatic character and planar geometry conducive to π-π stacking interactions
  • 2,3-Dihydro-1,4-benzodioxin : Introduces oxygen heteroatoms and a partially saturated ring system that modulates electronic properties

The molecular architecture (C₁₆H₁₃NO₂, MW 251.28 g/mol) features:

Feature Indolizine Component Benzodioxin Component
Aromatic System 10π-electron delocalization 6π-electron benzene ring
Heteroatoms 1 Nitrogen 2 Oxygen atoms
Ring Saturation Fully unsaturated Partially saturated (2,3-dihydro)
Substitution Pattern Electron-rich center Electron-deficient arene

This combination creates a polarized π-system with distinct electronic regions, enabling simultaneous engagement in charge-transfer interactions and hydrogen bonding. The benzodioxin moiety’s oxygen atoms introduce hydrogen bond acceptor sites, while the indolizine’s nitrogen provides potential coordination sites for metal catalysts.

Evolution of Research Interest in Indolizine-Benzodioxin Hybrid Structures

The convergence of indolizine and benzodioxin chemistry gained momentum in the early 2000s, driven by three key factors:

  • Multi-target therapeutic design : Hybrid structures enable simultaneous modulation of biological targets through combined pharmacophoric elements
  • Materials science applications : Extended π-conjugation in such hybrids enhances charge transport properties for organic electronics
  • Synthetic methodology development : Advances in cross-coupling reactions facilitated reliable fusion of heterocyclic subunits

Recent studies (2020–2025) have demonstrated the compound’s utility through:

  • Modular synthesis : A typical route involves Sonogashira coupling between 6-bromo-2,3-dihydro-1,4-benzodioxin and ethynylindolizine precursors, followed by cycloisomerization
  • Functionalization strategies : Late-stage modifications enable introduction of electron-donating/withdrawing groups at C-2 (indolizine) and C-6 (benzodioxin) positions
  • Structure-activity relationships : Methoxy substitutions on the benzodioxin ring have shown enhanced bioactivity in preliminary anticancer assays

The compound’s SMILES representation (C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=CC4=C3) illustrates the connectivity between the indolizine’s five-membered ring and the benzodioxin’s oxygenated system. Current research focuses on exploiting this scaffold for developing:

  • Fluorescent probes leveraging intramolecular charge transfer
  • Kinase inhibitors utilizing the planar indolizine for ATP-binding pocket interactions
  • Organic semiconductors with tunable HOMO-LUMO gaps

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-6-17-11-13(9-14(17)3-1)12-4-5-15-16(10-12)19-8-7-18-15/h1-6,9-11H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUQMLFRISKKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with indolizine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled pH conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions with Activated Alkynes

The indolizine moiety participates in [8+2] cycloaddition reactions with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). Key findings include:

Reaction Conditions Catalyst Products Yield Source
Refluxing toluene, 2 hPd-CBenzocyclazines (e.g., 103 )7–42%
No catalyst, room temperatureStyryl pyrroles (e.g., 39b )54–59%
PhCl, Δ, 10 h (with sulfur)Benzocyclazines (e.g., 102 )42–59%
  • The presence of Pd-C promotes cyclazine formation, while uncatalyzed reactions favor Michael adducts or styryl derivatives .

  • Substituents on the indolizine ring (e.g., cyano groups at C-3) significantly alter regioselectivity .

Catalytic Functionalization via Transition Metals

Transition-metal catalysts enable diverse functionalizations:

Palladium-Catalyzed Annulation

Pd catalysts facilitate annulation with propargyl carbonates or aroyl chlorides:

text
**Example Reaction:** 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine + Propargyl carbonate → Polysubstituted indolizines (e.g., **C16H13NO2** derivatives)
  • Conditions: Pd(OAc)₂, PPh₃, DMF, 80°C .

  • Key Insight: Ligand choice (e.g., phosphines) dictates regioselectivity .

Copper-Catalyzed Oxidative Coupling

Cu(I) catalysts mediate oxidative coupling with terminal alkenes:

text
**Example Reaction:** This compound + Styrene → 3-Allylindolizines (e.g., **91**)
  • Conditions: CuI, TBHP, CH₃CN, 60°C .

  • Yield: Up to 85% .

Substituent-Dependent Reactivity

The benzodioxin group modulates electronic properties, affecting reaction pathways:

Substituent Position Reactivity Trend Example
C-3 (Electron-withdrawing)Enhanced cycloaddition with DMADFormation of 103
C-2 (Methylthio)Facilitates cyclazine synthesis under Pd-CMeS-cyclazines
Benzodioxin (C-6)Stabilizes intermediates via electron donationImproved Michael adduct yields

Oxidative and Dehydrogenative Pathways

Oxidative conditions induce dehydrogenation or ring expansion:

  • Oxidative Decarboxylation: Indolizines with carboxylate substituents undergo decarboxylation under O₂ to form aromatic derivatives .

  • Dehydrogenative Aromatization: Primary cycloadducts (e.g., from pyridinium ylides) aromatize in oxygenated environments .

Comparative Reactivity with Analogues

Reactivity differs from benzoindolizines (92 ) and aza-indolizines (93 ):

Compound Type Reaction with DMAD Catalyst Required?
2-(Benzodioxin)indolizineForms cyclazines + Michael adductsYes (Pd-C)
Benzoindolizine (92 )Exclusive cyclazine formationNo
Aza-indolizine (93 )Mixed adductsYes (Pd-C)

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that could lead to novel compounds with enhanced properties.

Biology

The compound has shown promise in biological research as it is being investigated for its potential as an enzyme inhibitor . Studies suggest that it may interact with specific biological macromolecules, which could lead to significant therapeutic applications .

Mechanism of Action:
The interaction mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This characteristic makes it a candidate for further exploration in drug design aimed at targeting specific diseases.

Medicine

In medicinal research, this compound is being explored for potential therapeutic effects , particularly in antibacterial and anticancer activities. Preliminary studies indicate that it may exhibit significant antibacterial properties against various strains of bacteria .

Case Studies and Research Findings

  • Antibacterial Activity:
    A study evaluating the antibacterial efficacy of various compounds found that derivatives of indolizine exhibited notable activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indolizine structure could enhance its effectiveness against resistant strains .
  • Anticancer Potential:
    Research focusing on the anticancer properties of similar compounds demonstrated that derivatives containing the benzodioxin moiety could inhibit cancer cell proliferation in vitro. These findings suggest that this compound may have potential as a lead compound in developing new cancer therapies .
  • Neuroprotective Effects:
    Investigations into neurodegenerative diseases have indicated that compounds similar to this compound may act as multi-target-directed ligands (MTDLs). These compounds are being studied for their ability to modify disease progression in conditions such as Alzheimer’s disease by targeting multiple pathways simultaneously .

Summary Table of Applications

Application AreaDescriptionExample Findings
ChemistryBuilding block for complex molecule synthesisUsed in creating novel derivatives
BiologyEnzyme inhibitor potentialInhibits specific enzyme activities
MedicineAntibacterial and anticancer propertiesEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Anti-Inflammatory Activity

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid ():

    • Structure : Benzodioxin linked to an acetic acid group.
    • Activity : Demonstrates anti-inflammatory potency comparable to ibuprofen (carrageenan-induced rat paw edema assay) .
    • Key Difference : The indolizine ring in the target compound may enhance lipophilicity and membrane permeability compared to the carboxylic acid group in this analog.
  • [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol (): Structure: Benzodioxin attached to a methylphenylmethanol scaffold. Activity: Identified as a high-potency PD-1/PD-L1 inhibitor via EGNN modeling, even without prior training on similar scaffolds .

Derivatives with Anti-Diabetic Potential

  • 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (): Structure: Benzodioxin linked to sulfonamide-acetamide hybrids. Activity: Moderate α-glucosidase inhibition (IC50 values: 81.12–86.31 μM), weaker than acarbose (IC50: 37.38 μM) . Key Insight: The indolizine core may improve enzyme inhibition efficacy due to its planar aromatic structure, which facilitates π-π stacking with biological targets.

Heterocyclic Derivatives with Diverse Bioactivities

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-thiazol-2-ylamine (): Structure: Benzodioxin fused with a methylthiazolamine group. Application: Potential intermediate for kinase inhibitors or antimicrobial agents (exact activity unspecified) . Comparison: The indolizine system’s conjugated π-electrons may confer fluorescence properties or enhanced binding to DNA/protein targets compared to thiazole derivatives.
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride (): Structure: Benzodioxin linked to an imidazole ring. Contrast: Imidazole’s basicity and hydrogen-bonding capacity differ from indolizine’s aromaticity, which may influence pharmacokinetic profiles.

Boronate and Indole-Containing Derivatives

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • Structure : Benzodioxin with a boronate ester.
    • Use : Suzuki-Miyaura cross-coupling reagent for synthesizing aryl derivatives .
    • Comparison : The target compound’s indolizine scaffold is more biologically oriented, whereas boronate derivatives are primarily synthetic intermediates.
  • 3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (): Structure: Benzodioxin fused with imidazothiadiazole-indole. Key Difference: The imidazothiadiazole-indole system introduces additional heteroatoms, possibly enhancing target selectivity compared to indolizine.

Data Tables

Table 1: Bioactivity Comparison of Key Compounds

Compound Name Biological Activity IC50 or Potency Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Anti-inflammatory (rat paw edema) Comparable to ibuprofen
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(PhSO₂)amino]-N-(Ph)acetamides α-Glucosidase inhibition 81.12–86.31 μM (moderate)
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol PD-1/PD-L1 inhibition (predicted) High potency (SoftMax score 0.8285)

Research Findings and Insights

  • Anti-Inflammatory Lead : The acetic acid derivative () outperforms many benzodioxin hybrids, suggesting that carboxylic acid groups enhance COX inhibition. However, indolizine’s aromaticity may offer alternative mechanisms, such as redox modulation .
  • Scaffold Hopping Potential: highlights the utility of benzodioxin scaffolds in predicting novel inhibitors via machine learning, implying that 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine could be optimized for immuno-oncology targets .
  • Synthetic Versatility : Boronate and sulfonamide derivatives () demonstrate the adaptability of benzodioxin hybrids for diverse therapeutic areas, though indolizine’s inherent bioactivity may reduce the need for extensive functionalization .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine is a heterocyclic compound that combines the structural features of indolizine and benzodioxin. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16_{16}H13_{13}NO2_2, with a molecular weight of 251.28 g/mol. The compound's structure features a benzodioxin moiety fused to an indolizine ring, which may influence its biological interactions and activities.

PropertyValue
Molecular FormulaC16_{16}H13_{13}NO2_2
Molecular Weight251.28 g/mol
IUPAC NameThis compound
CAS Number306280-48-8

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory potential of compounds related to this compound. For instance, derivatives of benzodioxin have been shown to inhibit α-glucosidase and acetylcholinesterase (AChE), which are critical targets for managing diabetes and Alzheimer’s disease respectively .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition (% at IC50)
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase76% (IC50 = 36.14 μM)
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylphenylacetamideAChE25% (IC50 > 100 μM)

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific enzymes through competitive inhibition. The presence of hydroxyl groups and other substituents on the benzodioxin moiety enhances binding affinity to target enzymes .

Case Studies

  • Inhibition of Tyrosinase : A study found that related compounds exhibited significant inhibition of tyrosinase activity, which is crucial for melanin production. The most potent derivative showed an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .
    • Key Findings :
      • Compound 1b : IC50 = 0.88 μM (100-fold more potent than kojic acid).
      • Competitive inhibition confirmed via Lineweaver-Burk plots.
  • Therapeutic Potential : The dual heterocyclic structure of this compound allows it to interact with multiple biological pathways. Its potential as an antibacterial and anticancer agent is under investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine?

  • Answer : The synthesis typically involves a multi-step protocol:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in aqueous alkaline media (pH 10, Na₂CO₃) to form the parent sulfonamide intermediate .
  • Step 2 : Coupling the intermediate with 2-bromo-N-(substituted phenyl)acetamides in DMF using lithium hydride (LiH) as a base. This nucleophilic substitution reaction yields the final acetamide derivatives .
  • Key Conditions : Reactions are monitored via TLC, and products are purified via acidification (pH 2-3) followed by recrystallization .

Q. How is structural confirmation achieved for these derivatives?

  • Answer : Characterization relies on:

  • ¹H-NMR Spectroscopy : Assigns proton environments (e.g., δ 8.28 ppm for acetamide NH, δ 4.22–4.21 ppm for benzodioxin methylene groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1715 cm⁻¹ for C=O, 1385 cm⁻¹ for S=O) .
  • CHN Analysis : Validates elemental composition (e.g., C, H, N within ±0.2% of theoretical values) .

Q. What in vitro assays are used to evaluate biological activity?

  • Answer : The α-glucosidase inhibition assay is standard:

  • Protocol : Compounds are tested against α-glucosidase enzyme using p-nitrophenyl glucoside as a substrate. Absorbance at 400 nm is measured before/after incubation (37°C, 30 min) .
  • Data Analysis : IC₅₀ values are calculated using EZ-Fit Enzyme Kinetic Software, with acarbose (IC₅₀ = 37.38 ± 0.12 µM) as a positive control .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence α-glucosidase inhibitory activity?

  • Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Optimal Groups : 3,4-Dimethylphenyl (7k, IC₅₀ = 81.12 ± 0.13 µM) and 2,3-dimethylphenyl (7g, IC₅₀ = 95.64 ± 0.12 µM) enhance activity due to hydrophobic interactions with the enzyme’s active site .
  • Reduced Activity : Unsubstituted phenyl groups (7a, IC₅₀ > 100 µM) show weaker inhibition, suggesting steric and electronic factors modulate binding .

Q. How can computational models aid in predicting bioactivity for benzodioxin-containing compounds?

  • Answer : Graph Neural Networks (GNNs) trained on scaffold-activity datasets enable:

  • Scaffold Hopping : Identifying novel benzodioxin derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) with predicted high potency for targets like PD-1/PD-L1 .
  • Validation : Models retain predictive accuracy even when trained on limited scaffolds, supporting rational drug design .

Q. How should researchers address contradictory enzyme inhibition data across studies?

  • Answer : Discrepancies in IC₅₀ values (e.g., moderate vs. weak activity) may arise from:

  • Experimental Variability : Differences in enzyme batches or assay conditions (e.g., pH, incubation time) .
  • Structural Heterogeneity : Minor substituent changes (e.g., methyl vs. methoxy groups) alter binding kinetics. Triplicate measurements and statistical validation (mean ± SEM) are critical .

Methodological Considerations

Q. What strategies improve yield in the final coupling step?

  • Answer : Optimize:

  • Solvent Polarity : DMF enhances nucleophilicity of intermediates .
  • Base Selection : LiH outperforms weaker bases (e.g., K₂CO₃) in deprotonating sulfonamide NH for efficient alkylation .

Q. How can researchers validate enzyme inhibition mechanisms beyond IC₅₀?

  • Answer : Supplemental assays include:

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Predict binding poses using α-glucosidase crystal structures (PDB ID: 2ZE0) to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.